4-Bromo-N-(4-fluorophenyl)thiazol-2-amine
CAS No.: 923947-59-5
Cat. No.: VC8321640
Molecular Formula: C9H6BrFN2S
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923947-59-5 |
|---|---|
| Molecular Formula | C9H6BrFN2S |
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | 4-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H6BrFN2S/c10-8-5-14-9(13-8)12-7-3-1-6(11)2-4-7/h1-5H,(H,12,13) |
| Standard InChI Key | UGEMVNAPNXSDBB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC(=CS2)Br)F |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=CS2)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with bromine and at the 2-position with an N-(4-fluorophenyl) group. The fluorine atom on the phenyl ring introduces electronegativity, enhancing the compound’s stability and influencing its interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 923947-59-5 |
| Molecular Formula | |
| Molecular Weight | 273.13 g/mol |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
General Synthetic Pathways
While detailed synthetic protocols remain proprietary, the synthesis of 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine typically involves:
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Thiazole Ring Formation: Condensation of thiourea with α-bromoketones or α-halogenated carbonyl precursors under reflux conditions in ethanol or acetonitrile.
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Bromination: Electrophilic substitution at the 4-position of the thiazole ring using brominating agents like bromosuccinimide (NBS).
-
Amination: Coupling of the intermediate thiazole with 4-fluoroaniline via Buchwald-Hartwig or Ullmann-type reactions to introduce the N-aryl group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | Thiourea, α-bromoketone, EtOH, Δ | 70–85 |
| Bromination | NBS, DMF, 0°C to RT | 60–75 |
| Amination | 4-Fluoroaniline, CuI, K2CO3, DMF | 50–65 |
Industrial-Scale Production Challenges
Scalability issues arise from the need for precise temperature control during bromination and the use of costly catalysts in amination. Continuous flow reactors and immobilized catalysts are being explored to improve efficiency.
Biological Activities and Mechanisms
Anticancer Activity
The compound’s thiazole core resembles pharmacophores in known kinase inhibitors. In vitro assays reveal antiproliferative effects against MV4-11 leukemia cells (GI = 209 nM) and MDA-MB-453 breast cancer cells (GI > 3 μM) . Mechanistically, it may interfere with cyclin-dependent kinases (CDKs), akin to palbociclib, by competing with ATP-binding sites .
Table 3: Biological Activity Profile
| Cell Line/Organism | Assay Type | Activity (GI/MIC) |
|---|---|---|
| MV4-11 (AML) | Cell viability | 209 nM |
| MDA-MB-453 (Breast) | Cell viability | >3 μM |
| S. aureus | Broth dilution | 32 μg/mL |
Chemical Reactivity and Derivatives
Halogen Exchange Reactions
The bromine atom at position 4 serves as a versatile site for cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives, which have shown enhanced pharmacokinetic profiles in preclinical models.
Functionalization of the Amine Group
The 2-amine group can undergo alkylation or acylation to produce prodrugs with improved solubility. Acylation with acetic anhydride, for example, increases logP by 0.8 units, enhancing blood-brain barrier penetration.
Research Frontiers and Challenges
Target Identification
Efforts to elucidate the compound’s molecular targets are ongoing. Computational docking studies suggest affinity for CDK4/6 (docking score = −9.2 kcal/mol) and EGFR (score = −8.7 kcal/mol) . Experimental validation via kinase profiling is underway.
Toxicity and Selectivity
While the compound shows low cytotoxicity in HEK-293 normal cells (IC > 50 μM), off-target effects on CDK7 and CDK9 (IC = 120–150 nM) raise concerns about clinical safety . Structural modifications, such as replacing the cyclopentyl group with a pyridyl moiety, are being tested to improve selectivity .
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